BRD9185
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD9185 is a dihydroorotic acid dehydrogenase (DHODH) inhibitor . It has an EC50 value of 16 nM measured in vitro . It is chemically an azetidine-2-carbonitrile compound .
Synthesis Analysis
The key step in the synthesis of BRD9185 was the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from D . The stereochemistry of the cyclization depended on the base .Molecular Structure Analysis
BRD9185 has a molecular weight of 485.42 and its formula is C23H21F6N3O2 .Chemical Reactions Analysis
The synthesis of BRD9185 involved several chemical reactions including cyclization, and the use of various reagents and conditions .Physical And Chemical Properties Analysis
BRD9185 is a solid substance . .Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Biospecimen Quality
BRD9185 is indirectly relevant in the context of cancer research, particularly in the standardization of biospecimen collection and processing practices. The Biospecimen Research Database (BRD) developed by the National Cancer Institute aims to minimize preanalytical variability and improve biospecimen quality, crucial for accurate cancer research outcomes (Engel, Greytak, Guan, & Moore, 2016).
2. PROTAC Development in Cancer Therapy
In cancer therapy, BRD9185 is explored in the development of Proteolysis Targeting Chimeras (PROTACs). These PROTACs, like VZ185, show potential in selectively degrading BRD9, a protein implicated in various cancers. This research provides insights for developing new therapies against cancers like synovial sarcoma (Zoppi et al., 2018; Hohmann et al., 2016).
3. Targeting BRD9 in Synovial Sarcoma
The targeted degradation of BRD9, a component of the BAF chromatin remodeling complex, has been identified as a potential therapeutic strategy in synovial sarcoma. Small molecule degraders of BRD9 show efficacy in reversing oncogenic gene expression and inhibiting tumor progression in this context (Brien et al., 2018).
4. Chromatin Remodeling and Cancer Dependency
BRD9185's relevance extends to its role in chromatin remodeling. BRD9, a bromodomain-containing protein, is a crucial element in understanding cancer dependency mechanisms. Its inhibition or degradation could offer novel approaches to cancer treatment (Wang et al., 2019; Fujisawa & Filippakopoulos, 2017).
5. Epigenetics and Drug Discovery
In epigenetics, the study of BRD9 has led to the discovery of small-molecule inhibitors that have significant implications for therapeutic development in diseases where bromodomain proteins like BRD9 are implicated. These studies enhance our understanding of histone recognition and provide a foundation for targeted drug discovery (Theodoulou et al., 2016; Filippakopoulos et al., 2012).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
2057420-29-6 |
---|---|
Produktname |
BRD9185 |
Molekularformel |
C23H21F6N3O2 |
Molekulargewicht |
485.4304 |
IUPAC-Name |
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
SMILES |
O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRD9185; BRD-9185; BRD 9185. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.